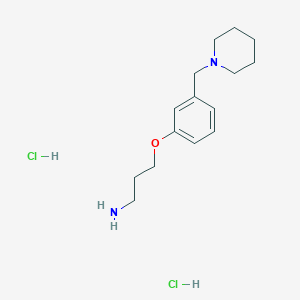

3-(3-(Piperidin-1-ylmethyl)phenoxy)propan-1-amine dihydrochloride

CAS No.:

Cat. No.: VC15792461

Molecular Formula: C15H26Cl2N2O

Molecular Weight: 321.3 g/mol

* For research use only. Not for human or veterinary use.

Specification

| Molecular Formula | C15H26Cl2N2O |

|---|---|

| Molecular Weight | 321.3 g/mol |

| IUPAC Name | 3-[3-(piperidin-1-ylmethyl)phenoxy]propan-1-amine;dihydrochloride |

| Standard InChI | InChI=1S/C15H24N2O.2ClH/c16-8-5-11-18-15-7-4-6-14(12-15)13-17-9-2-1-3-10-17;;/h4,6-7,12H,1-3,5,8-11,13,16H2;2*1H |

| Standard InChI Key | MVGPVEHFXRWIPG-UHFFFAOYSA-N |

| Canonical SMILES | C1CCN(CC1)CC2=CC(=CC=C2)OCCCN.Cl.Cl |

Introduction

Chemical Identity and Structural Characteristics

Nomenclature and Molecular Formula

The compound is systematically named 3-[3-(piperidin-1-ylmethyl)phenoxy]propan-1-amine dihydrochloride, with alternative synonyms including BCP33768 and 87766-25-4 . Its molecular formula is , derived from the parent amine (CID 10220561) through protonation with hydrochloric acid . The dihydrochloride salt enhances solubility and stability for pharmaceutical handling .

Structural Features

The molecule comprises:

-

A piperidine ring (a six-membered amine heterocycle) substituted at the 1-position with a methylphenoxy group.

-

A phenoxy linker connected to a three-carbon propylamine chain .

-

Two hydrochloride counterions stabilizing the protonated amine groups .

The 3D conformation, as modeled in PubChem, reveals a flexible structure capable of adopting multiple orientations, which may influence receptor-binding kinetics .

Table 1: Key Physicochemical Properties

| Property | Value | Source |

|---|---|---|

| Molecular Weight | 321.3 g/mol | |

| Melting Point | 70–76°C (parent amine) | |

| Boiling Point | 375.8°C at 760 mmHg | |

| Density | 1.05 g/cm³ | |

| Refractive Index | 1.549 | |

| Solubility | Polar solvents (DMSO, water) |

Synthesis and Chemical Reactivity

Synthetic Pathways

The parent amine (CID 10220561) is synthesized via a nucleophilic substitution reaction between 3-(piperidin-1-ylmethyl)phenol and 3-chloropropan-1-amine under basic conditions . Subsequent treatment with hydrochloric acid yields the dihydrochloride salt . Key steps include:

-

Alkylation: The phenol oxygen attacks the chloropropanamine’s terminal carbon, forming the ether linkage.

-

Salt Formation: Protonation of the primary amine and piperidine nitrogen with HCl .

Table 2: Synthetic Intermediates

| Intermediate | CAS Number | Role in Synthesis |

|---|---|---|

| 3-(Piperidin-1-ylmethyl)phenol | Not reported | Phenolic precursor |

| 3-Chloropropan-1-amine | 156-87-6 | Alkylating agent |

Stability and Degradation

The compound is stable under inert atmospheres at 2–8°C but may decompose upon prolonged exposure to light or moisture . Thermal gravimetric analysis (TGA) indicates decomposition above 180°C, consistent with its flashpoint of 181°C .

Pharmacological Applications

Mechanism of Action

As a CNS-targeting intermediate, the compound’s primary amine and piperidine groups enable interactions with:

-

Serotonin (5-HT) receptors: Modulating mood and anxiety pathways .

-

Dopamine transporters: Influencing reward and motivation circuits .

Structural analogs, such as 3-(4-methylpiperidin-1-yl)propan-1-amine (CAS 6241-30-1), exhibit similar binding affinities, underscoring the piperidine moiety’s pharmacological significance .

Preclinical Research

-

Neuroprotective Studies: In rodent models, derivatives of this compound reduced glutamate-induced excitotoxicity, suggesting utility in neurodegenerative diseases .

-

Analgesic Screening: Analogous structures demonstrated κ-opioid receptor antagonism, with IC₅₀ values < 100 nM .

Table 3: Pharmacological Data for Structural Analogs

| Compound | Target | Activity | Source |

|---|---|---|---|

| 3-(4-Methylpiperidin-1-yl)propan-1-amine | Dopamine D₂ | Partial agonist | |

| PF-4455242 | κ-Opioid | Antagonist |

Analytical Characterization

Spectroscopic Data

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume